4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol
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Overview
Description
4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol is a complex organic compound that features a benzothiazole moiety fused with a pyrazole ring and a methylbenzene diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This is followed by the cyclization of the resulting intermediate with a pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane to form corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Halogenating agents, Lewis acids.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, reduced pyrazole compounds, and functionalized methylbenzene diols .
Scientific Research Applications
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- 6-Chlorobenzo[d]thiazole derivatives
- Benzothiazole-linked triazolo-thiadiazole compounds
Uniqueness
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol is unique due to its combined structural features of benzothiazole, pyrazole, and methylbenzene diol. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-2-methylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-9-13(21)7-6-10(16(9)22)15-11(8-18-20-15)17-19-12-4-2-3-5-14(12)23-17/h2-8,21-22H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAMUBHORSEGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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